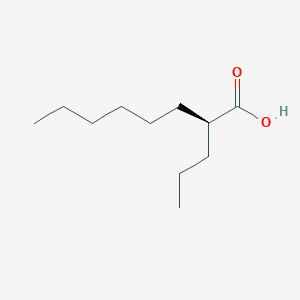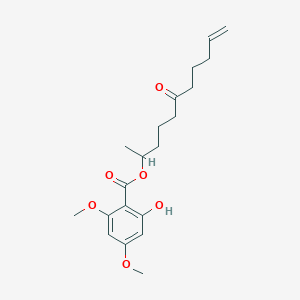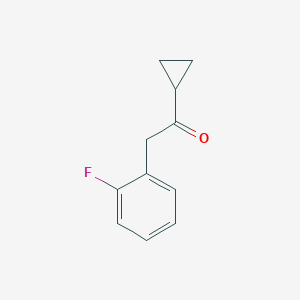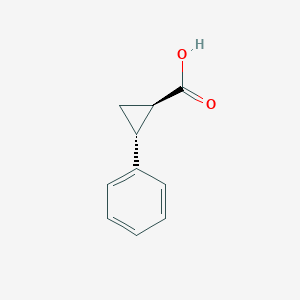
(2S)-2-丙基辛酸
描述
(2S)-2-Propyloctanoic Acid is an organic compound with the molecular formula C11H22O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). The (2S) configuration indicates the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.
科学研究应用
(2S)-2-Propyloctanoic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
安全和危害
作用机制
Mode of Action
It is believed to interact with its targets in a way that modulates their function, leading to changes in cellular processes . .
Biochemical Pathways
S-(+)-Arundic Acid is likely to affect multiple biochemical pathways due to its complex nature . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of S-(+)-Arundic Acid . .
生化分析
Cellular Effects
It’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of S-(+)-Arundic Acid is not well-defined. It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
This would include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This could also include any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Propyloctanoic Acid typically involves the use of enantioselective catalysts to ensure the correct (2S) configuration. One common method is the asymmetric hydrogenation of prochiral ketones using chiral catalysts. Another approach involves the use of chiral auxiliaries in the alkylation of esters, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of renewable feedstocks and green chemistry principles is also gaining traction to minimize environmental impact.
化学反应分析
Types of Reactions: (2S)-2-Propyloctanoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted carboxylic acids.
相似化合物的比较
(2R)-2-Propyloctanoic Acid: The enantiomer of (2S)-2-Propyloctanoic Acid, with different spatial arrangement and potentially different biological activity.
2-Methylhexanoic Acid: A structurally similar carboxylic acid with a different alkyl chain length.
2-Ethylhexanoic Acid: Another carboxylic acid with a branched alkyl chain.
Uniqueness: (2S)-2-Propyloctanoic Acid’s uniqueness lies in its specific (2S) configuration, which imparts distinct chemical and biological properties. This configuration can significantly influence its reactivity, interaction with biological molecules, and overall functionality in various applications.
属性
IUPAC Name |
(2S)-2-propyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431147 | |
| Record name | (2S)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807363-10-6 | |
| Record name | (2S)-2-Propyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the most successful strategies for synthesizing enantiopure (S)-Arundic acid?
A1: Current research highlights two main strategies for obtaining enantiomerically pure (S)-Arundic acid:
Q2: Has there been any research exploring alternative sustainable synthesis pathways for (S)-Arundic acid?
A3: Yes, recent studies have investigated nickel-electrocatalyzed reductive carboxylation as a sustainable route to enantioenriched propargylic carboxylic acids, including (S)-Arundic acid. This method utilizes CO2 as a C1 source, offering a greener alternative to traditional methods reliant on organometallic reagents. [] Further details on this method and its application in synthesizing (S)-Arundic acid can be found in the following research paper: [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)


![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)



